An In-Depth Technical Guide to 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine: A Strategic Intermediate in Drug Discovery
An In-Depth Technical Guide to 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine: A Strategic Intermediate in Drug Discovery
Section 1: Introduction and Strategic Importance
The pyrrolo[2,3-d]pyrimidine core, often referred to as 7-deazapurine, represents a privileged scaffold in modern medicinal chemistry. As a bioisostere of the purine ring system found in DNA and RNA, this heterocyclic structure is a cornerstone in the development of targeted therapeutics.[1][2] Its derivatives have been successfully developed as inhibitors for a range of critical biological targets, most notably Janus kinases (JAKs), which are implicated in inflammatory diseases and cancers.[1]
Within this important class of molecules, 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 784150-42-1) emerges as a particularly valuable and versatile building block. Its strategic importance lies in the differential reactivity of its two halogen substituents. The chloro group at the 4-position of the electron-deficient pyrimidine ring and the bromo group at the 6-position of the more electron-rich pyrrole ring allow for selective, sequential functionalization. This dual-handle approach provides chemists with precise control over molecular design, enabling the systematic exploration of structure-activity relationships (SAR) essential for optimizing drug candidates. This guide offers a comprehensive overview of its properties, synthesis, and core chemical reactions, providing researchers with the foundational knowledge to effectively leverage this intermediate in their discovery programs.
Section 2: Physicochemical and Spectroscopic Profile
Properly characterizing a key starting material is the bedrock of reproducible chemical synthesis. The key properties of 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine are summarized below.
| Property | Value | Source(s) |
| CAS Number | 784150-42-1 | [3] |
| Molecular Formula | C₇H₅BrClN₃ | [4][5] |
| Molecular Weight | 246.49 g/mol | [5] |
| Appearance | Solid | |
| Purity | Typically ≥95% | [4] |
| Storage Conditions | 2-8°C, inert atmosphere, protect from light |
Predicted Spectroscopic Characteristics
While experimental acquisition is always required for batch-specific confirmation, the expected NMR spectral data can be predicted based on the structure:
-
¹H NMR: Three distinct signals are anticipated:
-
A singlet for the C5-H proton (~6.5-7.0 ppm).
-
A singlet for the C2-H proton (~8.5-9.0 ppm).
-
A singlet for the N7-methyl protons (~3.7-4.0 ppm).
-
-
¹³C NMR: Seven signals corresponding to the seven carbon atoms in the heterocyclic core and the methyl group. The carbons directly attached to the electronegative halogens and nitrogens (C4, C6) would appear significantly downfield.
Section 3: Synthesis of the Core Scaffold
The synthesis of the pyrrolo[2,3-d]pyrimidine scaffold can be achieved through various routes, often starting from a substituted pyrimidine. A representative, generalized pathway to obtain the title compound involves the initial construction of a 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine intermediate, followed by selective bromination at the C6 position.
Illustrative Synthesis Workflow
Caption: A representative synthetic pathway to the title compound.
Experimental Protocol: Synthesis via Bromination
This protocol is illustrative and adapted from standard procedures for this chemical class.
-
N-Methylation: To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv.) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise at 0°C under an argon atmosphere. Stir for 30 minutes. Add methyl iodide (MeI, 1.2 equiv.) dropwise and allow the reaction to warm to room temperature and stir for 4 hours.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.
-
Bromination: Dissolve the crude product from the previous step in anhydrous acetonitrile. Add N-Bromosuccinimide (NBS, 1.1 equiv.) in one portion. Stir the reaction at room temperature for 12-16 hours, monitoring by TLC or LC-MS.
-
Workup and Purification: Upon completion, concentrate the reaction mixture. Redissolve the residue in dichloromethane (DCM) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure title compound.
Section 4: The Chemistry of Selective Functionalization
The primary utility of 6-bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine stems from the orthogonal reactivity of its C-Br and C-Cl bonds. This allows for a two-stage modification of the scaffold.
-
C6-Bromo Position: Located on the electron-rich pyrrole ring, this position is highly susceptible to oxidative addition by palladium(0) catalysts. Therefore, it is the preferred site for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. The general reactivity of aryl halides in these reactions follows the trend I > Br > Cl, making the C-Br bond significantly more reactive than the C-Cl bond under typical conditions.[6]
-
C4-Chloro Position: Located on the electron-deficient pyrimidine ring, this position is activated towards Nucleophilic Aromatic Substitution (SNAr) .[7] Amines, alcohols, and thiols can readily displace the chloride, a reaction that typically requires more forcing conditions (e.g., higher temperatures) than the C6-Br cross-coupling.
Caption: Differential reactivity of the C6-Br and C4-Cl positions.
Section 5: Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling at C6
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds. For the title compound, this reaction is selectively performed at the C6-bromo position to introduce diverse aryl and heteroaryl moieties, which is a critical step in tuning a molecule's pharmacological profile.[6][8][9][10]
Causality of Experimental Choices
-
Catalyst: A palladium(0) source, often generated in situ from a Pd(II) precatalyst like Pd(dppf)Cl₂, is used. The dppf ligand provides the right balance of electron-donating properties and steric bulk to facilitate the catalytic cycle efficiently.
-
Base: An inorganic base like Na₂CO₃ or K₂CO₃ is essential for the transmetalation step, activating the boronic acid component.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane or DME) and water is commonly used. Water aids in dissolving the base, while the organic solvent solubilizes the substrate and catalyst. Degassing the solvents is critical to prevent oxidation of the active Pd(0) catalyst.
Detailed Step-by-Step Methodology
-
Reaction Setup: To a Schlenk flask, add 6-bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), Pd(dppf)Cl₂ (0.05 equiv.), and powdered K₂CO₃ (2.5 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 v/v ratio) via syringe.
-
Heating: Immerse the flask in a preheated oil bath at 90-100°C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to obtain the 6-aryl-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine derivative.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Section 6: Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination at C6
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, another essential transformation in drug discovery for introducing groups that can form key hydrogen bonds or improve solubility.[11] Similar to the Suzuki coupling, this reaction can be performed with high selectivity at the C6-bromo position.[12][13]
Causality of Experimental Choices
-
Catalyst/Ligand: This reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich ligands like XPhos or RuPhos are often required to promote both the oxidative addition and the challenging reductive elimination steps.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is typically used to deprotonate the amine nucleophile.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base and interference with the catalytic cycle.
Detailed Step-by-Step Methodology
-
Reaction Setup: In a glovebox or under a strong flow of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., XPhos, 0.05 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add the 6-bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.).
-
Solvent and Heating: Add anhydrous toluene via syringe, seal the tube, and heat to 100-110°C with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS. The reaction times can vary significantly based on the amine substrate (6-24 hours).
-
Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Dilute with ethyl acetate and filter through celite.
-
Purification: Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude material via column chromatography to yield the desired 6-amino-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine product.
Section 7: Sequential Functionalization Strategies
The true synthetic power of this intermediate is realized in sequential reaction workflows. After selectively functionalizing the C6 position via a palladium-catalyzed cross-coupling, the C4-chloro position remains available for a subsequent nucleophilic aromatic substitution. This enables the creation of complex, di-substituted pyrrolo[2,3-d]pyrimidines from a single, common intermediate.
Caption: A sequential reaction workflow demonstrating the compound's utility.
Section 8: Applications in Drug Discovery
Derivatives synthesized from 6-bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine and its analogs are key components in the development of inhibitors for numerous therapeutic targets:
-
Kinase Inhibitors: The scaffold is central to many small molecule kinase inhibitors targeting JAK, EGFR, and CSF1R, which are critical in oncology and immunology.[6][8][14]
-
STAT6 Inhibitors: Pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of STAT6, a key transcription factor in the allergic inflammatory response, highlighting their potential for treating asthma and atopic diseases.[15]
-
Antiviral and Anti-inflammatory Agents: The structural similarity to purines makes this scaffold a fertile ground for discovering novel antiviral and anti-inflammatory drugs.[7][16]
Section 9: Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed.
-
Hazard Statements: The compound is associated with the following hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[17]
-
Precautionary Measures: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
Section 10: References
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Alfa Chemistry. (n.d.). CAS 784150-41-0 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from --INVALID-LINK--
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MySkinRecipes. (n.d.). 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from --INVALID-LINK--
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ChemicalBook. (n.d.). 6-BroMo-4-chloro-7-Methyl-7H-pyrrolo[2,3-d]pyriMidine (784150-42-1). Retrieved from --INVALID-LINK--
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Fisher Scientific. (n.d.). 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, 95% Purity. Retrieved from --INVALID-LINK--
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ChemicalBook. (n.d.). 784150-41-0(6-BROMO-4-CHLORO-7H-PYRROLO[2,3-D]PYRIMIDINE) Product Description. Retrieved from --INVALID-LINK--
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Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from --INVALID-LINK--
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Taylor & Francis Online. (2021). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Retrieved from --INVALID-LINK--
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PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Retrieved from --INVALID-LINK--
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Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-4-chloroquinoline-3-carbonitrile. Retrieved from --INVALID-LINK--
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LookChem. (n.d.). 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from --INVALID-LINK--
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Sunway Pharm Ltd. (n.d.). 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from --INVALID-LINK--
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ResearchGate. (2018). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from --INVALID-LINK--
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PubMed Central (PMC). (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. Retrieved from --INVALID-LINK--
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ResearchGate. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Retrieved from --INVALID-LINK--
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PubMed. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Retrieved from --INVALID-LINK--
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PubMed. (2021). Efficient microwave-assisted Suzuki-Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a]pyrimidin-5(4 H)-one. Retrieved from --INVALID-LINK--
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ChemicalBook. (n.d.). 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid(1016241-80-7) 1H NMR. Retrieved from --INVALID-LINK--
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PubChem. (n.d.). 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from --INVALID-LINK--
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MDPI. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from --INVALID-LINK--
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from --INVALID-LINK--
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MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from --INVALID-LINK--
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Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from --INVALID-LINK--
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